[(2-Methylfuran-3-yl)methyl]hydrazine
Description
[(2-Methylfuran-3-yl)methyl]hydrazine is a hydrazine derivative featuring a 2-methylfuran-3-ylmethyl substituent. Hydrazine derivatives are widely used in medicinal chemistry as intermediates for synthesizing heterocycles, hydrazones, and bioactive agents . The furan moiety in this compound may enhance electron-rich characteristics, influencing reactivity and biological activity .
Properties
CAS No. |
1016523-43-5 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(2-methylfuran-3-yl)methylhydrazine |
InChI |
InChI=1S/C6H10N2O/c1-5-6(4-8-7)2-3-9-5/h2-3,8H,4,7H2,1H3 |
InChI Key |
NOZKYGGRYXMBKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylfuran-3-yl)methyl]hydrazine typically involves the reaction of 2-methylfuran with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours .
Industrial Production Methods
While specific industrial production methods for [(2-Methylfuran-3-yl)methyl]hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and reagents to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[(2-Methylfuran-3-yl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Scientific Research Applications
[(2-Methylfuran-3-yl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of [(2-Methylfuran-3-yl)methyl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .
Comparison with Similar Compounds
Structural Analogues with Furan Substituents
[(5-Methylfuran-2-yl)methyl]hydrazine (C₆H₁₀N₂O)
- Molecular Weight : 126.16 g/mol ().
- Synthesis: Prepared via hydrazinolysis of furan-thiol derivatives, similar to methods in .
- Applications : Used in the synthesis of hydrazones and heterocyclic compounds. Lacks direct biological data but shares structural motifs with antimicrobial agents (e.g., ).
[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine (C₁₂H₁₈N₂O₂)
- Molecular Weight : 222.28 g/mol ().
- Key Features : The dihydrobenzofuran scaffold increases steric bulk and may improve metabolic stability compared to simpler furans.
Comparison Table 1: Furan-Based Hydrazines
Indole- and Aryl-Substituted Hydrazines
1-((1H-Indol-3-yl)methyl)hydrazine
- Synthesis : Reacts with aryl isothiocyanates to form thiosemicarbazides ().
- Activity : Indole derivatives often exhibit anticancer and antimicrobial properties, but specific data for this compound is pending .
Phenylhydrazine Derivatives
- Example : 2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide hydrazones ().
- Key Features : Trifluoromethyl groups enhance lipophilicity and binding affinity.
- Activity : Demonstrated antioxidant and enzyme inhibitory effects .
Comparison Table 2: Aryl-Substituted Hydrazines
Toxicity and Reactivity Comparison
- Methylhydrazine (): Hazards: Highly toxic (UN1244), regulated for carcinogenicity and flammability. Therapeutic Index: Simple hydrazines have poor safety profiles, but bulkier derivatives (e.g., bis(sulfonyl)hydrazines) show improved selectivity in alkylating DNA .
- [(2-Methylfuran-3-yl)methyl]hydrazine : Expected to have lower volatility and toxicity than methylhydrazine due to the aromatic furan stabilizing the structure.
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